[3,5-Bis(trifluoromethyl)phenyl](oxo)di(propan-2-yl)-lambda~5~-phosphane
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Overview
Description
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a phosphane moiety. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane typically involves the phosphorylation of 3,5-bis(trifluoromethyl)phenyl derivatives. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl chloride with di(propan-2-yl)phosphine oxide under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired phosphane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane moiety to phosphine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups .
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways . The compound’s high electronegativity and steric hindrance contribute to its unique reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl phenyl motif and is used extensively in organocatalysis.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Another phosphane derivative with similar structural features.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: This compound is used in the synthesis of pharmaceuticals and has similar trifluoromethyl groups.
Uniqueness
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane is unique due to its combination of phosphane and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in catalytic applications and as a building block for complex molecules .
Properties
CAS No. |
387878-91-3 |
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Molecular Formula |
C14H17F6OP |
Molecular Weight |
346.25 g/mol |
IUPAC Name |
1-di(propan-2-yl)phosphoryl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F6OP/c1-8(2)22(21,9(3)4)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h5-9H,1-4H3 |
InChI Key |
UYXYFCUVYZFILT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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